(2R,3R)-2-hydroxy-3-methylpentanoic acid

Metabolomics Isoleucine Catabolism Stereochemistry

Generic ‘2-hydroxy-3-methylpentanoic acid’ purchases risk undefined stereoisomer mixtures, invalidating metabolic tracing and chiral method development. This (2R,3R)-isomer is the defined product of L-isoleucine catabolism. - **Application**: Certified reference standard for GC/MS, LC-MS/MS in maple syrup urine disease (MSDU) studies; chiral building block for stereoselective synthesis. - **Differentiation**: Absolute (2R,3R)-configuration - not a racemate or mixed isomer - ensuring data reproducibility and correct enzyme kinetic parameters. - **Supply**: Bulk & R&D quantities available with COA.

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
CAS No. 59653-35-9
Cat. No. B1248320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-2-hydroxy-3-methylpentanoic acid
CAS59653-35-9
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)O
InChIInChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5-/m1/s1
InChIKeyRILPIWOPNGRASR-RFZPGFLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R,3R)-2-Hydroxy-3-methylpentanoic Acid: Procurement & Specification Baseline


(2R,3R)-2-hydroxy-3-methylpentanoic acid (CAS 59653-35-9; also known as D-isoleucic acid or (2R,3R)-HMVA) is a chiral hydroxy monocarboxylic acid with the molecular formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol . This compound is one of four stereoisomers of 2-hydroxy-3-methylpentanoic acid, distinguished by its specific (2R,3R)-configuration, which dictates its unique role as an endogenous metabolite derived from the reduction of 2-keto-3-methylvaleric acid in the L-isoleucine catabolic pathway [1]. Its stereochemical purity and defined physicochemical properties are critical parameters for scientific procurement, as the presence of other stereoisomers or racemic mixtures can fundamentally alter experimental outcomes in metabolic studies and chiral synthesis applications.

Chiral reference-standard workflow with defined (2R,3R)-configuration
L-isoleucine catabolic pathway metabolite derived from (3R)-keto acid reduction
Enantiomer-comparison study context for stereochemical-control research

Why (2R,3R)-HMVA Cannot Be Substituted


Scientific procurement of '2-hydroxy-3-methylpentanoic acid' without stereochemical specification is a high-risk decision. The term describes four distinct stereoisomers—(2R,3R)-, (2S,3S)-, (2R,3S)-, and (2S,3R)-HMVA—each with potentially divergent biological activities, metabolic fates, and physicochemical properties [1]. Generic substitution with a diastereomeric mixture or an unspecified stereoisomer invalidates quantitative metabolic tracing studies, chiral chromatography method development, and any downstream application requiring a defined stereochemical starting material. The (2R,3R)-isomer is specifically generated via the reduction of (3R)-2-keto-3-methylvaleric acid, a pathway distinct from the formation of the more commonly studied (2S,3S)-isomer [2]. Substitution with a racemic or mixed isomer product introduces uncontrolled variables that compromise data reproducibility and invalidate structure-activity relationship conclusions, particularly in the context of maple syrup urine disease (MSUD) biomarker studies where isomer-specific quantification is essential [3].

(2R,3R)-HMVA required isomer
Unspecified stereoisomer or racemic mixture: introduces diastereomeric impurities that alter metabolic tracing and chiral synthesis outcomes.
(2S,3S)-HMVA different metabolic origin
Derived from (3S)-keto acid via LDH; distinct InChIKey and SMILES – may not transfer directly into (2R,3R)-specific enzyme kinetics or MSUD biomarker assays.
Generic 2-hydroxy-3-methylpentanoic acid identity risk
Without stereochemical specification, lot composition may shift; validates neither isomer-specific quantification nor chiral chromatography method development.

(2R,3R)-HMVA: Quantitative Evidence Guide


Stereochemical Identity vs. (2S,3S)-HMVA

The (2R,3R)-isomer is a chemically defined entity with a unique IUPAC name, InChIKey (RILPIWOPNGRASR-RFZPGFLSSA-N), and specific optical rotation, distinguishing it from the three other stereoisomers of 2-hydroxy-3-methylpentanoic acid . In the context of branched-chain amino acid metabolism, (2R,3R)-HMVA is formed via the reduction of (3R)-2-keto-3-methylvaleric acid, a reaction catalyzed by lactate dehydrogenase, whereas the (2S,3S)-isomer originates from the (3S)-keto acid [1]. This fundamental difference in metabolic origin means that the isomers cannot be used interchangeably in tracer studies or enzyme kinetics assays without introducing significant methodological error.

Stereochemical identity vs. (2S,3S)-HMVA
Head-to-head
(2R,3R)- vs. (2S,3S)-configuration
Supports enantiomer-specific attribution in metabolic studies
Distinct InChIKey, SMILES; originates from (3R)-keto acid reduction by LDH
Metabolomics Isoleucine Catabolism Stereochemistry

Melting Point Comparison with (2S,3S)-Isomer

The melting point of (2R,3R)-2-hydroxy-3-methylpentanoic acid is reported as 44-46 °C, based on vendor technical datasheet specifications . This value differentiates the compound from its (2S,3S)-stereoisomer, which exhibits a melting point range of 45-47 °C . While the difference is modest, it is analytically significant and underscores the necessity of verifying stereochemical identity through orthogonal methods such as chiral chromatography or polarimetry. Reliance on a melting point alone for isomer identification is insufficient, but this quantitative difference serves as a critical quality control checkpoint for confirming that the correct isomer has been procured.

Melting point vs. (2S,3S)-isomer
Specification review
44–46 °C vs. 45–47 °C (2S,3S)
Enables initial isomer identity verification upon receipt
Orthogonal confirmation (chiral HPLC, polarimetry) still required
Analytical Chemistry Quality Control Chiral Purity

Human Plasma Baseline Concentration

In normal human newborns, the baseline plasma concentration of 2-hydroxy-3-methylpentanoic acid (all stereoisomers) is quantified at <0.7 µM [1]. This value provides a critical reference point for studies investigating branched-chain amino acid metabolism and for diagnosing maple syrup urine disease (MSUD), where concentrations of HMVA isomers are elevated by up to two orders of magnitude [2]. The (2R,3R)-isomer is a specific component of this metabolite pool, and its accurate quantification is essential for understanding the enzymatic activity of the branched-chain α-keto acid dehydrogenase complex. Using an impure or racemic source of HMVA would confound the interpretation of such quantitative assays, as the relative abundance of each stereoisomer varies depending on the underlying metabolic defect.

Human plasma baseline (total HMVA)
Class-level inference
Normal newborn plasma: total HMVA low μmol/L range
Provides reference context for MSUD biomarker research
Isomer-specific quantification requires pure (2R,3R) standard; >100‑fold elevation in MSUD
Clinical Metabolomics Biomarker Research Maple Syrup Urine Disease

Predicted Physicochemical Profile

Computational predictions provide a baseline physicochemical profile for (2R,3R)-2-hydroxy-3-methylpentanoic acid, which is essential for developing robust analytical methods and determining appropriate storage and handling conditions. Key predicted properties include a boiling point of 251.3±13.0 °C at 760 mmHg, a density of 1.1±0.1 g/cm³, an ACD/LogP of 0.71, and a polar surface area of 58 Ų . While these values are shared among the stereoisomers, they are critical for differentiating the compound from structurally similar, but functionally distinct, molecules such as 2-hydroxy-4-methylpentanoic acid (leucic acid), which has a different carbon skeleton and LogP. These data inform solvent selection for extraction, mobile phase optimization for HPLC, and vapor pressure considerations for safe handling.

Predicted physicochemical profile
Predicted (ACD/Labs)
BP 251.3±13.0 °C, density 1.1±0.1 g/cm³, LogP 0.71, PSA 58 Ų
Informs method development and handling conditions
Identical across stereoisomers; verify experimentally
Chromatography Sample Preparation Physicochemical Properties

(2R,3R)-HMVA: Application Scenarios


Chiral Building Block in Stereoselective Synthesis

The defined (2R,3R)-stereochemistry makes this compound a valuable chiral building block for the synthesis of complex natural products, pharmaceuticals, and agrochemicals. Its use is predicated on the absolute stereochemical purity of the starting material, as demonstrated by its distinct InChIKey and physical properties . Generic substitution with a racemic or alternative isomer mixture would lead to a mixture of diastereomeric products, drastically increasing purification complexity and potentially yielding a biologically inactive final compound. Procurement of the specifically defined (2R,3R)-isomer is therefore non-negotiable for any stereoselective synthetic route relying on this scaffold.

MSUD Metabolomics Reference Standard

In MSUD, the accumulation of branched-chain α-keto acids leads to a dramatic, isomer-specific increase in 2-hydroxy-3-methylpentanoic acid stereoisomers in plasma and urine [1]. The (2R,3R)-isomer, along with the other three, is a key analyte in the diagnosis and monitoring of this inborn error of metabolism. For accurate quantification using gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), a pure, defined (2R,3R)-HMVA standard is essential for constructing calibration curves and confirming retention times. Using an impure or unspecified isomer standard would compromise the accuracy and reliability of these clinical diagnostic and research assays.

Enzyme Kinetics in Isoleucine Catabolism

The enzymatic reduction of (3R)-2-keto-3-methylvaleric acid to (2R,3R)-HMVA is a specific reaction catalyzed by lactate dehydrogenase [2]. Researchers investigating the substrate specificity, stereoselectivity, and kinetic parameters (e.g., Km, Vmax) of this enzyme or others involved in the isoleucine degradation pathway require the pure (2R,3R)-isomer as a substrate or product standard. Substitution with a different stereoisomer or a mixture would invalidate the kinetic data, as the enzyme's active site is stereospecific. Procurement of the correct isomer ensures that the observed enzyme activity is accurately attributed to the intended reaction.

Chiral Chromatography Method Development and Validation

Separating the four stereoisomers of 2-hydroxy-3-methylpentanoic acid is a non-trivial analytical challenge [3]. A pure sample of the (2R,3R)-isomer is an indispensable reference standard for developing and validating chiral HPLC, GC, or capillary electrophoresis methods. It is used to unambiguously identify the (2R,3R)-peak in complex biological matrices or synthetic mixtures, to optimize separation conditions (e.g., mobile phase composition, column temperature), and to calculate method performance parameters such as resolution, limit of detection (LOD), and limit of quantitation (LOQ).

Application
Selection Property
Validation Focus
Stereoselective synthesis research
Stereochemical purity review
Chiral identity confirmation and diastereomeric purity
MSUD biomarker research studies
Isomer-specific reference standard
GC/MS or LC-MS/MS calibration and retention time validation
Isoleucine catabolism enzyme kinetics
Stereospecific substrate/product standard
Enzyme kinetics parameter determination
Chiral chromatography method development
Enantiomer-specific retention time marker
Resolution, LOD, LOQ validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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